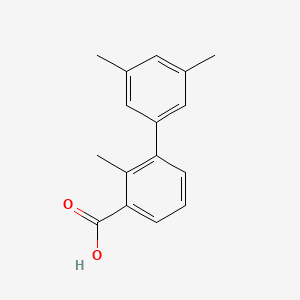

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with methyl groups at specific positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid typically involves the reaction of 3,5-dimethylphenylboronic acid with 2-methylbenzoic acid under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

Reduction: Formation of 3-(3,5-dimethylphenyl)-2-methylbenzyl alcohol.

Substitution: Formation of halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethylphenyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Dimethylphenylboronic acid: Shares the 3,5-dimethylphenyl group but differs in functional groups.

2-Methylbenzoic acid: Shares the benzoic acid core but lacks the 3,5-dimethylphenyl substitution.

3-Formylphenylboronic acid: Similar aromatic structure with different substituents.

Uniqueness

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is unique due to the specific arrangement of methyl groups and the combination of the 3,5-dimethylphenyl and 2-methylbenzoic acid moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

3-(3,5-Dimethylphenyl)-2-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a dimethylphenyl group, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its pharmacological mechanisms.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18O2

- Molecular Weight : 258.31 g/mol

This compound features a benzoic acid core with a dimethyl-substituted phenyl group, which enhances its lipophilicity and potential for membrane permeability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzoic acid derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Case Study : A study evaluating the antimicrobial efficacy of various benzoic acid derivatives found that certain structural modifications increased potency against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines through several mechanisms, including apoptosis induction and cell cycle arrest.

- Research Findings : In vitro studies demonstrated that derivatives with similar structures to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as HeLa and A549 . These findings indicate a promising avenue for further exploration in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with inflammation and cancer progression. For example, it could potentially inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators .

- Receptor Modulation : There is evidence suggesting that benzoic acid derivatives can modulate receptor activity, including transient receptor potential (TRP) channels, which are implicated in pain sensation and inflammation .

Pharmacokinetics and ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature of the compound suggests good absorption characteristics when administered orally.

- Distribution : Its ability to cross biological membranes may facilitate effective distribution to target tissues.

- Metabolism : Preliminary studies indicate that this compound could be metabolized by cytochrome P450 enzymes, which are essential for drug metabolism .

- Excretion : The elimination half-life and clearance rates would need to be established through further pharmacokinetic studies.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-10-7-11(2)9-13(8-10)14-5-4-6-15(12(14)3)16(17)18/h4-9H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHYENBSUVGRBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=C(C(=CC=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689016 |

Source

|

| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261892-78-7 |

Source

|

| Record name | 2,3',5'-Trimethyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.